REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[Cl:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.[Na]>O1CCCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:20][C:19]2[CH:21]=[CH:22][C:16]([Cl:15])=[CH:17][CH:18]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |^1:22|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by irradiating the solution with microwaves at 80° C. for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by the addition of distilled water
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
washed with distilled water (200 mL)
|
Type
|
CUSTOM
|
Details
|
to separate an organic solvent layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solvent layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
Isolation and purification of the residue through silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |